N-(2-chlorobenzyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Description

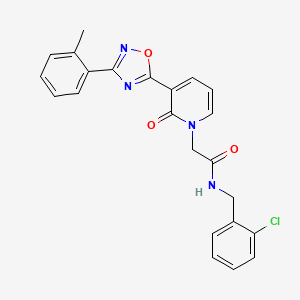

N-(2-chlorobenzyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a structurally complex small molecule featuring a pyridine core substituted with a 2-oxo group and a 1,2,4-oxadiazol-5-yl ring. The oxadiazole moiety is further functionalized with an o-tolyl (ortho-methylphenyl) group, while the acetamide side chain includes a 2-chlorobenzyl substituent. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O3/c1-15-7-2-4-9-17(15)21-26-22(31-27-21)18-10-6-12-28(23(18)30)14-20(29)25-13-16-8-3-5-11-19(16)24/h2-12H,13-14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHHGUHLLQZBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that features multiple heterocyclic structures, specifically oxadiazole and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Synthesis

The molecular formula of this compound indicates a complex structure with various functional groups that contribute to its chemical behavior. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving appropriate precursors.

- Pyridine Integration : Involves nucleophilic substitution reactions to attach the pyridine moiety.

- Acetylation : The final step introduces the acetamide group.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for structural elucidation .

Antimicrobial Properties

Compounds containing oxadiazole rings have shown diverse biological activities, including significant antimicrobial effects. Research indicates that derivatives of 1,2,4-oxadiazole can exhibit inhibitory activity against various pathogens. For instance, studies have demonstrated that these compounds can inhibit bacterial growth and possess antifungal properties .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives is particularly noteworthy. This compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Preliminary findings suggest moderate inhibitory activity against COX-I and COX-II with IC50 values in the micromolar range .

Anticancer Activity

Recent studies have explored the anticancer potential of similar oxadiazole derivatives. For example, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (human cervical carcinoma) and CaCo-2 (human colon adenocarcinoma). The mean IC50 values for these compounds vary significantly, indicating their potential as anticancer agents .

Study on Anticancer Activity

In one study focusing on oxadiazole derivatives, a compound structurally related to this compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . This suggests that modifications in chemical structure can lead to enhanced biological activity.

In Vivo Studies

In vivo evaluations have also been conducted to assess the anti-inflammatory effects of similar compounds. One derivative demonstrated a 64.28% inhibition rate in inflammation models compared to standard drugs like Celecoxib . Such findings highlight the therapeutic potential of these compounds in treating inflammatory conditions.

Comparison with Similar Compounds

N-(2-Chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (Compound A)

- Structure : Differs by replacing the pyridine-2-oxo group with a pyrrole ring and substituting the o-tolyl group on the oxadiazole with 4-fluorophenyl.

- However, the absence of the pyridine-2-oxo moiety may reduce π-π stacking or hydrogen-bonding capabilities compared to the target compound .

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (Compound B)

- Structure: Features a pyrazole core with dual chloro substituents and a cyano group instead of the oxadiazole-pyridine system.

- Activity : Demonstrates antifungal and insecticidal properties, attributed to the pyrazole ring’s electron-withdrawing groups. The lack of an oxadiazole ring limits its utility in kinase inhibition, a domain where the target compound may excel .

N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound C)

- Structure : Contains a quinazoline-dione core instead of pyridine-oxadiazole.

- Activity : The quinazoline scaffold is associated with anticonvulsant and anticancer effects. The target compound’s pyridine-oxadiazole system may offer superior solubility and selectivity for specific protein targets .

Pharmacological and Binding Properties

*Binding energy values are illustrative estimates based on structural analogs in and .

- Target Compound vs. Compound A: The pyridine-2-oxo group in the target compound may enable stronger hydrogen bonding with catalytic lysine or aspartate residues in kinases compared to Compound A’s pyrrole.

- Target Compound vs. Compound B : The oxadiazole-pyridine system offers greater conformational rigidity and electronic diversity than Compound B’s pyrazole, likely enhancing target selectivity in enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.